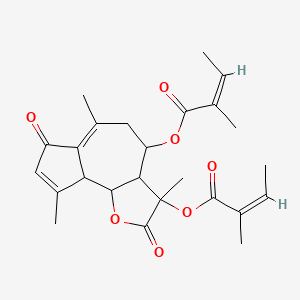
4-Angeloyloxypruteninone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Angeloyloxypruteninone is a naturally occurring compound found in certain plant species. It belongs to the class of organic compounds known as coumarins, which are characterized by their benzopyrone structure. This compound has garnered interest due to its potential biological activities and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Angeloyloxypruteninone typically involves the esterification of pruteninone with angelic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product.
Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from plant sources, followed by purification. Alternatively, large-scale synthesis can be achieved through optimized esterification processes, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Angeloyloxypruteninone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted coumarins.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing other coumarin derivatives.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Potential therapeutic agent for treating various diseases due to its bioactive properties.
Industry: Utilized in the development of natural product-based pesticides and fragrances.
Mécanisme D'action
The mechanism of action of 4-Angeloyloxypruteninone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Inhibiting enzymes: Such as those involved in oxidative stress pathways.
Modulating signaling pathways: Affecting cellular processes like apoptosis and inflammation.
Binding to receptors: Interacting with specific receptors to elicit biological responses.
Comparaison Avec Des Composés Similaires
Coumarin: The parent compound of 4-Angeloyloxypruteninone, known for its anticoagulant properties.
Umbelliferone: Another coumarin derivative with antioxidant and anti-inflammatory activities.
Scopoletin: A coumarin with potential anti-cancer properties.
Uniqueness: this compound is unique due to its specific ester linkage with angelic acid, which imparts distinct biological activities and chemical reactivity compared to other coumarins.
Propriétés
Numéro CAS |
33439-66-6 |
|---|---|
Formule moléculaire |
C25H30O7 |
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
[3,6,9-trimethyl-3-[(Z)-2-methylbut-2-enoyl]oxy-2,7-dioxo-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-4-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C25H30O7/c1-8-12(3)22(27)30-17-11-15(6)18-16(26)10-14(5)19(18)21-20(17)25(7,24(29)31-21)32-23(28)13(4)9-2/h8-10,17,19-21H,11H2,1-7H3/b12-8-,13-9- |
Clé InChI |
SRYAYZOSNMNVNQ-JMVBYTIWSA-N |
SMILES isomérique |
C/C=C(/C)\C(=O)OC1CC(=C2C(C3C1C(C(=O)O3)(C)OC(=O)/C(=C\C)/C)C(=CC2=O)C)C |
SMILES canonique |
CC=C(C)C(=O)OC1CC(=C2C(C3C1C(C(=O)O3)(C)OC(=O)C(=CC)C)C(=CC2=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


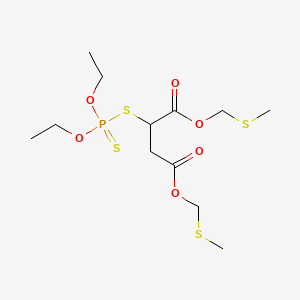
![[2,4-dimethyl-2-(prop-2-ynylcarbamoyloxymethyl)pentyl]carbamic acid](/img/structure/B14685470.png)

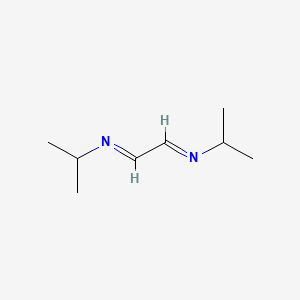

![Methyl 3-[(E)-phenyldiazenyl]prop-2-enoate](/img/structure/B14685494.png)
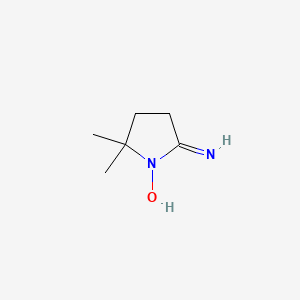
![3-(Butoxycarbonyl)-1,6-dimethyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate](/img/structure/B14685500.png)
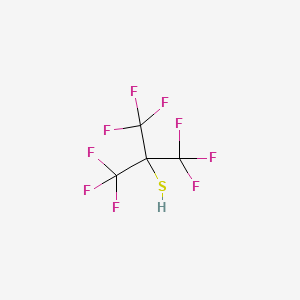
![N~1~-[3-(10H-Phenothiazin-10-yl)propyl]ethane-1,2-diamine](/img/structure/B14685534.png)

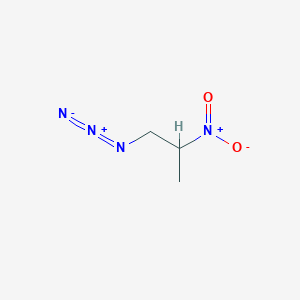

![1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]-](/img/structure/B14685546.png)
